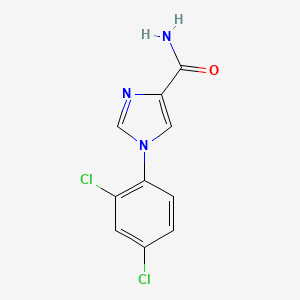
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 2,4-dichlorophenylamine with imidazole-4-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using enzymes have been explored to achieve high enantioselectivity and regioselectivity .
化学反応の分析
Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound’s interaction with cytochrome P450 enzymes, particularly CYP51, has been studied extensively .
類似化合物との比較
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
Comparison: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and industrial products.
特性
分子式 |
C10H7Cl2N3O |
|---|---|
分子量 |
256.08 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-9(7(12)3-6)15-4-8(10(13)16)14-5-15/h1-5H,(H2,13,16) |
InChIキー |
QAUGBSOOQCGQBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
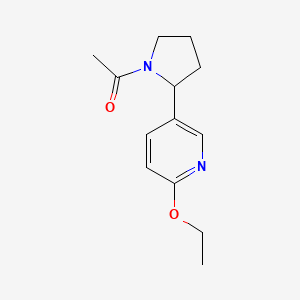

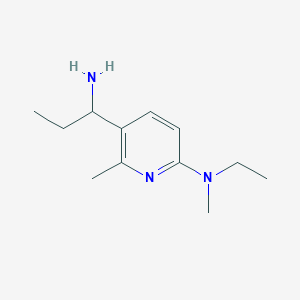
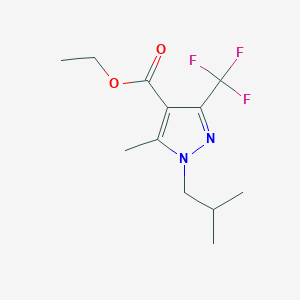
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
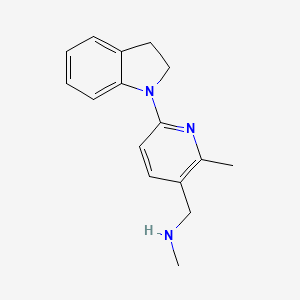
![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
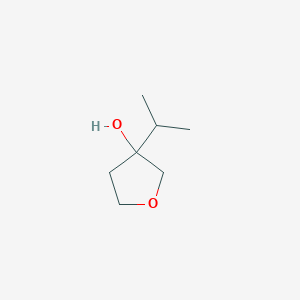

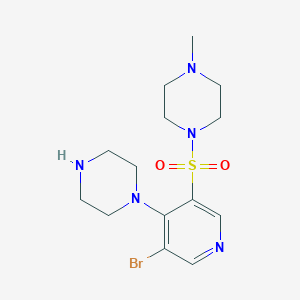
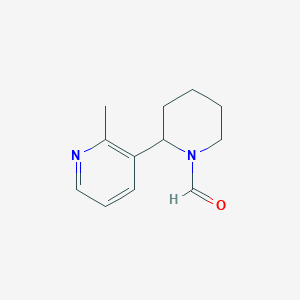
![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)
